1-Butoxy-4-methoxybenzene 1-Butoxy-4-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 20743-95-7
VCID: VC7957632
InChI: InChI=1S/C11H16O2/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1-2H3
SMILES: CCCCOC1=CC=C(C=C1)OC
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

1-Butoxy-4-methoxybenzene

CAS No.: 20743-95-7

Cat. No.: VC7957632

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

1-Butoxy-4-methoxybenzene - 20743-95-7

Specification

CAS No. 20743-95-7
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 1-butoxy-4-methoxybenzene
Standard InChI InChI=1S/C11H16O2/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1-2H3
Standard InChI Key LBDWIFOIHJVJBH-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)OC
Canonical SMILES CCCCOC1=CC=C(C=C1)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Representation

1-Butoxy-4-methoxybenzene has the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its IUPAC name, 1-butoxy-4-methoxybenzene, reflects the substitution pattern on the benzene ring (Figure 1). The compound’s structure is confirmed by its InChIKey (LBDWIFOIHJVJBH-UHFFFAOYSA-N) and CAS Registry Number (20743-95-7) .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocols for 1-butoxy-4-methoxybenzene are documented in the provided sources, its structure suggests feasible routes via Williamson ether synthesis or nucleophilic aromatic substitution.

Hypothetical Pathway 1: Williamson Ether Synthesis

  • Protection of Hydroquinone:
    Hydroquinone (1,4-dihydroxybenzene) undergoes selective methylation at the para position using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃), yielding 4-methoxyphenol.

  • Alkylation with 1-Bromobutane:
    The phenolic oxygen at position 1 reacts with 1-bromobutane (C₄H₉Br) under basic conditions to form the butoxy group.

This method parallels the synthesis of structurally related ethers like 4-methoxythioanisole (CAS 1879-16-9), where alkylation is employed to introduce sulfur-containing groups .

Hypothetical Pathway 2: Ullmann Coupling

A copper-catalyzed coupling between 4-methoxyphenol and 1-bromobutane could facilitate ether formation, though this approach may require elevated temperatures and prolonged reaction times.

Reactivity and Functionalization

The electron-donating methoxy and butoxy groups activate the benzene ring toward electrophilic aromatic substitution (EAS). Predictable sites for nitration, sulfonation, or halogenation include the ortho and para positions relative to the methoxy group. For instance, nitration would likely yield 1-butoxy-4-methoxy-2-nitrobenzene as the major product.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueBasis
Density~1.05–1.10 g/cm³Analogous aryl ethers
Boiling Point200–250°CComparative analysis
LogP (Octanol-Water)~3.0–3.5Computational prediction

Solubility and Partitioning

The compound is expected to exhibit low water solubility due to its hydrophobic butoxy chain and aromatic core. In organic solvents such as ethanol, ether, or dichloromethane, it is likely fully miscible.

Applications and Industrial Relevance

Role in Organic Synthesis

1-Butoxy-4-methoxybenzene may serve as a building block for synthesizing complex molecules. For example, its ether groups could act as protective motifs in multi-step reactions, akin to applications of 4-methoxythioanisole in thioether chemistry .

Future Research Directions

  • Experimental Characterization: Determination of melting/boiling points, spectral data (IR, NMR), and solubility parameters.

  • Toxicological Studies: In vitro assays to evaluate genotoxicity and metabolic pathways.

  • Application Development: Exploration of its use in polymer chemistry or as a ligand in catalytic systems.

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